molecular formula C12H20FNO2 B13912516 Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate

Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate

Cat. No.: B13912516
M. Wt: 229.29 g/mol
InChI Key: BZWBINNXMOJNKD-UHFFFAOYSA-N
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Description

Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, a fluorocyclohexene ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexene derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorocyclohexene ring, using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C or LiAlH4 in anhydrous conditions.

    Substitution: NaOCH3 in methanol or LiAlH4 in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often facilitated by the electrophilic nature of the carbamate carbonyl group, which can react with nucleophilic amino acid residues such as serine or cysteine.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorocyclohexene ring.

    Fluorocyclohexyl carbamate: Similar structure but with different substituents on the cyclohexene ring.

    N-Boc-protected amines: Compounds with a tert-butyl carbamate protecting group used in peptide synthesis.

Uniqueness

Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate is unique due to the presence of the fluorocyclohexene ring, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in the synthesis of fluorinated compounds and pharmaceuticals.

Properties

Molecular Formula

C12H20FNO2

Molecular Weight

229.29 g/mol

IUPAC Name

tert-butyl N-[(4-fluorocyclohex-3-en-1-yl)methyl]carbamate

InChI

InChI=1S/C12H20FNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h6,9H,4-5,7-8H2,1-3H3,(H,14,15)

InChI Key

BZWBINNXMOJNKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=CC1)F

Origin of Product

United States

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